molecular formula C9H10F2O2 B2725405 8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid CAS No. 2378506-53-5

8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid

Cat. No.: B2725405
CAS No.: 2378506-53-5
M. Wt: 188.174
InChI Key: XKCIZIWDBMOZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid is a highly specialized spirocyclic compound characterized by its fused bicyclic framework and dual fluorine substituents at the 8-position. The dispiro architecture combines two distinct ring systems: a smaller cyclopropane ring (spiro[2.0]) and a larger bicyclo[3.4.1³]octane scaffold, creating a rigid, three-dimensional structure. The fluorine atoms confer unique electronic and steric properties, influencing solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name

8,8-difluorodispiro[2.0.34.13]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)7(1-2-7)8(9)3-5(4-8)6(12)13/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCIZIWDBMOZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(C2(F)F)CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Convergent Synthesis via Fluorinated Precursors

One efficient strategy involves a convergent synthesis approach using fluorinated intermediates. This method parallels techniques employed for structurally related compounds like 6,6-difluorospiro[3.3]heptane derivatives. The key to this approach is establishing the difluorocyclobutane core first, followed by construction of the spiro system and functionalization to introduce the carboxylic acid group.

Direct Fluorination of Spiro Precursors

An alternative approach involves the initial construction of the spiro carbon framework, followed by selective fluorination at the desired position. This strategy typically employs specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Morph-DAST (morpholinosulfur trifluoride) to convert carbonyl groups to gem-difluoro functionalities.

Specific Preparation Methods

Deoxofluorination-Based Synthesis

This approach parallels methods developed for related difluorinated spiro compounds and involves these key steps:

  • Preparation of Cyclobutanone Precursor : The synthesis begins with a cyclobutanone derivative containing appropriate functional groups for subsequent spiro formation.

  • Deoxofluorination Reaction : The key step involves treating the cyclobutanone precursor with a fluorinating agent such as Morph-DAST. The reaction typically proceeds in dichloromethane at 0°C initially, gradually warming to room temperature over 24-48 hours.

  • Spiro Formation : The fluorinated intermediate undergoes further transformations to establish the spiro carbon framework.

  • Carboxylic Acid Introduction : The final stage involves functionalization to introduce the carboxylic acid group at position 6.

The deoxofluorination reaction is particularly crucial, as demonstrated in the synthesis of related compounds:

Cyclobutanone precursor + Morph-DAST (2.4 equiv.) → CH₂Cl₂, 0°C to rt, 48h → Difluorinated intermediate

This approach has been employed for large-scale preparation of related difluorinated intermediates, with yields typically in the range of 65-70%.

Synthesis via Dibromide Intermediates

Another established approach for related fluorinated spiro compounds involves:

  • Preparation of Difluorocyclobutane Core : Initial synthesis of 3,3-difluorocyclobutane derivatives, often through deoxofluorination of cyclobutanone precursors.

  • Formation of Dibromide Intermediate : Transformation of the difluorocyclobutane derivative to a 1,1-bis(bromomethyl)-3,3-difluorocyclobutane intermediate.

  • Double Alkylation : Reaction of the dibromide with appropriate active methylene compounds to construct the spiro system.

  • Functional Group Transformation : Conversion of an appropriate precursor functional group to the carboxylic acid.

This approach has been successfully employed for producing multigram quantities of related difluorinated spiro compounds. The dibromide intermediate synthesis typically proceeds as follows:

3,3-Difluorocyclobutane-1,1-dicarboxylate → LiAlH₄, THF → 3,3-Difluorocyclobutane-1,1-dimethanol → 
PPh₃, Br₂, Et₃N, CH₂Cl₂, 0°C → 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

The double alkylation step then proceeds through reaction with appropriate carbon nucleophiles to establish the spiro architecture.

Analytical Characterization

Following synthesis, confirmation of the structure and purity of 8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid typically requires a combination of analytical techniques:

Spectroscopic Analysis

  • ¹H NMR Spectroscopy : Should show characteristic patterns for the cyclic structure and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy : Particularly useful for confirming the spiro carbon structure and the presence of the difluorinated carbon, which typically appears as a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR Spectroscopy : Essential for confirming the presence and environment of the difluoro group. Typically shows characteristic chemical shifts for gem-difluoro substitution.

  • FTIR Spectroscopy : Should reveal characteristic absorptions for the carboxylic acid group (C=O stretch at approximately 1700-1725 cm⁻¹, O-H stretch at 2500-3300 cm⁻¹) and C-F bonds (typically 1000-1400 cm⁻¹).

Mass Spectrometry

Mass spectrometry is critical for confirming the molecular formula, with expected molecular ion peaks at m/z 188 (M⁺) or 187 (M-H)⁻ depending on the ionization mode. Characteristic fragmentation patterns involving loss of fluorine atoms or the carboxylic acid group should be observed.

Challenges in Synthesis

The preparation of 8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid presents several challenges that must be addressed:

Fluorination Selectivity

Achieving selective difluorination can be challenging. Side reactions such as elimination, rearrangement, or over-fluorination can occur. The choice of fluorinating agent, reaction temperature, and solvent are critical factors in controlling selectivity.

Spiro System Construction

The construction of the dispiro system requires careful control to ensure the correct stereochemical outcome. Competing pathways can lead to undesired constitutional isomers or stereoisomers.

Scale-Up Considerations

When scaling up the synthesis, several factors must be considered:

  • Safety : Fluorinating agents like DAST and Morph-DAST are highly reactive and potentially hazardous. They can generate HF upon exposure to moisture, requiring careful handling in moisture-free environments.

  • Cost : Fluorinating reagents are typically expensive, which can impact the economic viability of large-scale synthesis.

  • Purification : Isolation of the pure product from reaction mixtures containing fluorinated byproducts can be challenging and may require specialized purification techniques.

Alternative Approaches and Recent Developments

Recent advances in organofluorine chemistry have introduced new methodologies that could potentially be applied to the synthesis of 8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid:

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex fluorinated molecules. Palladium-catalyzed coupling reactions, for example, could be employed to assemble the carbon skeleton prior to fluorination or to introduce the carboxylic acid functionality.

Flow Chemistry Adaptations

Continuous flow chemistry offers advantages for handling hazardous fluorinating reagents and improving reaction control. Adaptation of batch processes to flow conditions could enhance safety and scalability for the preparation of 8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Its unique structure and reactivity make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and reactivity, leading to unique biological and chemical activities. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the molecular pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid can be contextualized by comparing it to analogous spirocyclic and bicyclic carboxylic acids. Below is a detailed analysis:

Structural Analogues

(A) 5-Azaspiro[3.4]octane-6-carboxylic Acid Hydrochloride (8b)

  • Structure : Contains a nitrogen atom in the spiro system (5-azaspiro) and a carboxylic acid group.
  • Key Differences : Lacks fluorine substituents and features a single spiro junction (spiro[3.4] vs. dispiro[2.0.3⁴.1³]).
  • Applications: Used in peptidomimetics and constrained amino acid synthesis due to its rigid backbone .

(B) 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic Acid

  • Structure : Features a spiro[3.4]octane core with two fluorine atoms at the 2-position and an oxygen atom in the ring (6-oxa).
  • Key Differences : Substitution pattern (2,2-difluoro vs. 8,8-difluoro) and the presence of an oxygen atom alter electronic properties and ring strain .

(C) (1R,5S,6S)-1,5-Dimethyl-2-oxo-3-oxabicyclo[3.3.0]octane-6-carboxylic Acid

  • Structure : A bicyclo[3.3.0]octane system with a lactone (2-oxo-3-oxa) and methyl substituents.
  • The lactone group reduces acidity compared to free carboxylic acids .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features Applications
8,8-Difluorodispiro[2.0.3⁴.1³]octane-6-carboxylic acid C₁₀H₁₁F₂O₂ 210.19 8,8-difluoro, dispiro High rigidity, fluorine-enhanced lipophilicity Drug discovery, enzyme inhibition
5-Azaspiro[3.4]octane-6-carboxylic acid C₇H₁₁NO₂ 157.17 6-carboxylic acid, 5-aza Peptidomimetics, α-proline analogs Conformationally constrained peptides
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid C₇H₈F₂O₃ 192.13 2,2-difluoro, 6-oxa Moderate ring strain, polar oxygen Intermediate for bioactive molecules
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 Esterified carboxylate Lipophilic, prodrug potential Synthetic intermediates

Bioactivity and Pharmacological Relevance

  • 8,8-Difluorodispiro Compound : Fluorine atoms enhance metabolic stability and membrane permeability, making it suitable for targeting enzymes with hydrophobic binding pockets. Its dispiro architecture mimics natural substrates in kinase inhibition studies .
  • Azaspiro Analogues : Nitrogen incorporation improves solubility and hydrogen-bonding capacity, critical for receptor-ligand interactions .
  • Fluorinated Spiro Derivatives : Fluorine substituents reduce basicity and increase electronegativity, impacting binding kinetics and selectivity .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid be confirmed experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on 19F^{19}\text{F} and 1H^{1}\text{H} coupling patterns to resolve chiral centers. For example, 19F^{19}\text{F}-NMR can detect diastereotopic fluorine atoms in the dispiro system, while NOESY (Nuclear Overhauser Effect Spectroscopy) can clarify spatial arrangements of substituents . X-ray crystallography is recommended for definitive confirmation, as seen in studies of structurally related spirocyclic carboxylic acids .

Q. What synthetic strategies are optimal for introducing the dispiro[2.0.34.13]octane scaffold in this compound?

  • Methodology : Multi-step synthesis involving ring-closing metathesis or [2+2] cycloaddition reactions to construct the spirocyclic core. Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. For example, describes fluorination of quinolinecarboxylic acids using controlled temperatures (70–80°C) and NaHCO3_3 as a base to minimize side reactions .

Q. How does the compound’s solubility profile impact its applicability in aqueous-phase reactions?

  • Methodology : Evaluate solubility in polar (water, DMSO) and non-polar (hexane) solvents using dynamic light scattering (DLS) or UV-Vis spectroscopy. The carboxylic acid group enhances water solubility, while the dispiro framework and fluorination may increase hydrophobicity. Adjust pH (e.g., using sodium hydroxide) to deprotonate the carboxylic acid for improved solubility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dispiro system under nucleophilic attack?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Compare with experimental kinetic data from reactions with nucleophiles (e.g., amines, thiols). For example, highlights the use of catalysts to enhance reaction efficiency in structurally complex purine derivatives, which can inform analogous studies on this compound .

Q. How do fluorination patterns influence the compound’s conformational stability?

  • Methodology : Use variable-temperature NMR (1H^{1}\text{H}, 19F^{19}\text{F}) to study ring-flipping dynamics and rotational barriers. Fluorine’s electronegativity restricts conformational flexibility, as observed in perfluorinated spirocyclic systems . Computational modeling (e.g., molecular dynamics simulations) can predict low-energy conformers .

Q. How can contradictory spectroscopic data from different studies be resolved?

  • Methodology : Replicate experiments under standardized conditions (solvent, temperature, pH). Cross-validate using orthogonal techniques:

  • Example : If IR spectra conflict, corroborate with Raman spectroscopy or mass spectrometry (HRMS). demonstrates resolving glycine adducts via HPLC-MS to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.